2-(3-Bromopropyl)naphthalene CAS 27650-59-5 properties
2-(3-Bromopropyl)naphthalene CAS 27650-59-5 properties
Initiating the Analysis
I've initiated the analysis by breaking down the request. The focus is on 2-(3-Bromopropyl)naphthalene, CAS 27650-59-5, and the required content type is in-depth. My goal is a technical guide. I am defining the scope.
Defining the Audience & Goals
I'm now honing in on the target audience: researchers, scientists, and drug development professionals. This requires a technical guide, granting me full editorial control. I'm taking on the persona of a Senior Application Scientist. I aim for scientific integrity with in-text citations and a full reference list, emphasizing causality and self-validating protocols. I'm also planning tables, step-by-step protocols, and, crucially, Graphviz diagrams for pathways with a specific color scheme.
Gathering Property Data
I'm now focusing on gathering the key physical properties, like melting and boiling points, and density, for 2-(3-Bromopropyl)naphthalene. I've found initial data on ChemSpider, PubChem, and Sigma-Aldrich. The compound appears to be a white to off-white solid/crystal, with a melting point around 38-42°C and boiling point ~140-145°C under reduced pressure. I am now proceeding with the synthesis research.
Outlining the Guide Structure
I'm now outlining the structure, starting with a professional and specific title. The guide will include an executive summary and sections on physicochemical properties, synthetic pathways, applications, and handling/stability. The synthetic pathways will emphasize alcohol-to-bromide conversion. The applications section will delve into Agomelatine and melatonergic agents. Finally, I will address safety and handling.
Drafting Guide Content
I'm currently drafting the guide content section by section. The introduction will define 2-(3-Bromopropyl)naphthalene as a key "linker" molecule, and I've started filling out the properties table. The synthesis section focuses on the classic SN2 mechanism using PBr3 for alcohol-to-bromide conversion, with a detailed protocol and Graphviz diagram. I'm also planning the application section, specifically Agomelatine, and constructing diagrams for the retrosynthetic and forward synthesis. I will finalize with the safety and handling section.
Refining the Synthesis Details
I am now focusing on refining the synthesis section. I will explain the need for DCM and bicarbonate in the process. I am actively constructing two Graphviz diagrams. The first diagram will illustrate the synthesis workflow with color-coded nodes for equipment, safe steps, and hazards. The second will show the Agomelatine pathway, emphasizing the flow from 2-(3-Bromopropyl)naphthalene to Agomelatine. I've also verified the contrast and checked the links.
Clarifying a Distinction
I've hit a key distinction in the search results. While the user specifically requested "2-(3-Bromopropyl)naphthalene" (CAS 27650-59-5), the synthesis discussions for Agomelatine frequently reference structures like "2-(7-methoxy-1-naphthyl)ethyl...". I'm starting to see a pattern emerging.
Pinpointing Key Precursors
I've confirmed the initial structure, 2-(3-bromopropyl)naphthalene, using PubChem, and its formula and MW. This is not a direct precursor for Agomelatine, which has a methoxy-naphthalene and an ethyl chain. However, I'm finding evidence the propyl chain is significant in related ligands. Synthesis papers reference ethyl-2-(7-methoxy naphthalen-1-yl)-acetate and 8-aminonaphthalen-2-ol, indicating alternate routes and important intermediates, but not the requested starting material.
Refining Target Application
I'm now focusing on 2-(3-bromopropyl)naphthalene's likely role as a building block. It seems it is designed for creating analogs, possibly for MT1/MT2 research, where the chain can be extended, or the location altered. I must clarify it's not a direct precursor to Agomelatine, but a key intermediate for naphthalenic ligands. Literature search is underway, seeking specific mentions of this structure. I found references to related syntheses.
Defining Synthesis Path
I am now focusing on the synthesis of 2-(3-Bromopropyl)naphthalene, which I see is a reagent for alkylating amines. My current focus is on the alcohol precursor, 3-(2-Naphthyl)propan-1-ol, and how it can be converted to the bromide using PBr3 or HBr. I'm exploring the synthesis of the alcohol via a Wittig reaction from 2-Naphthaldehyde, with reduction as a potential follow-up step. I am also exploring a Heck reaction from 2-Bromonaphthalene.
Outlining Key Synthesis
I've zeroed in on the most practical synthesis: start with commercially available 3-(2-Naphthyl)propionic acid, reduce to the alcohol, then brominate. I'm focusing on PBr3 as the brominating agent. The "Synthesis" section will follow this robust workflow. Also, I've gathered safety data, noting the solid form and irritant nature, and the need to keep it cold.
I'm expanding the "Application" section to "Naphthalenic Pharmacophores in GPCR Ligand Design" as it is not an exact Agomelatine precursor. I'll highlight its role as a lipophilic anchor, with a specific focus on melatonin receptor ligand synthesis and naphthalene bioisosteres, referencing relevant J. Med. Chem. papers. I'm also including materials science applications.
Confirming Melting Point
I'm now back on the melting point, since prior data was unclear. I've re-reviewed the data to clear up the confusion, and I'm adding more specific experimental data to the monograph. Now, I will provide the confirmed properties, the synthetic route and bromination conditions (PBr3), and a reaction scheme. The application is centered around the pharmacological context, rather than a broad description. I'm focusing on the technical synthesis and application.
Refining Safety Profile
I'm now integrating safety data from available sources. I'm noting the physical state as a solid, likely low-melting, based on PubChem and snippet analysis. I'm being cautious to avoid giving a specific melting point if I cannot confirm one. The synthesis section will now include storage details and safety handling for low-melting solids, including their physical state.
